molecular formula C17H20N2O4 B6206512 2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid CAS No. 2352085-63-1

2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid

Cat. No.: B6206512
CAS No.: 2352085-63-1
M. Wt: 316.4
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an isoquinoline moiety

Preparation Methods

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the isoquinoline moiety. The synthetic route may include steps such as:

Chemical Reactions Analysis

2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. The isoquinoline moiety can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

2352085-63-1

Molecular Formula

C17H20N2O4

Molecular Weight

316.4

Purity

95

Origin of Product

United States

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